5-Bromo-3-methyl-2-(oxetan-3-yloxy)-pyridine
Overview
Description
5-Bromo-3-methyl-2-(oxetan-3-yloxy)-pyridine is a versatile chemical compound with the molecular formula C9H10BrNO2 and a molecular weight of 244.09 g/mol . This compound is extensively used in scientific research due to its unique properties, enabling its application in various fields such as pharmaceuticals, organic synthesis, and material science.
Preparation Methods
The synthesis of 5-Bromo-3-methyl-2-(oxetan-3-yloxy)-pyridine typically involves the reaction of 3-methyl-2-pyridinol with oxetane in the presence of a brominating agent. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like triethylamine. The reaction proceeds through the formation of an intermediate, which is then brominated to yield the final product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
5-Bromo-3-methyl-2-(oxetan-3-yloxy)-pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using reagents such as organolithium or Grignard reagents.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can undergo reduction reactions to form different derivatives, such as the reduction of the oxetane ring to a diol using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include solvents like tetrahydrofuran (THF) and catalysts such as palladium on carbon (Pd/C). The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-Bromo-3-methyl-2-(oxetan-3-yloxy)-pyridine has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism by which 5-Bromo-3-methyl-2-(oxetan-3-yloxy)-pyridine exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
5-Bromo-3-methyl-2-(oxetan-3-yloxy)-pyridine can be compared with other similar compounds, such as:
3-Bromo-2-(oxetan-3-yloxy)pyridine: This compound has a similar structure but lacks the methyl group at the 3-position, which can affect its reactivity and applications.
5-Bromo-2-(oxetan-3-yloxy)pyridine-3,4,6-d3: This deuterated analog is used in studies requiring isotopic labeling.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for a wide range of applications.
Properties
IUPAC Name |
5-bromo-3-methyl-2-(oxetan-3-yloxy)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-6-2-7(10)3-11-9(6)13-8-4-12-5-8/h2-3,8H,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOLQSQJTXFKRQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1OC2COC2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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